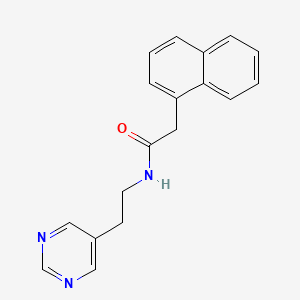
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide, also known as NPY1R antagonist, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist works by blocking the action of neuropeptide Y (NPY) at the NPY1 receptor. NPY is a neurotransmitter that is involved in a variety of physiological processes, including appetite regulation, anxiety, and stress response. By blocking the NPY1 receptor, 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist reduces the activity of NPY and its effects on the body.
Biochemical and Physiological Effects:
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist has been found to have a range of biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in animal models, as well as improve cognitive function and memory. It has also been found to reduce food intake and body weight in animal models of obesity. In addition, it has been shown to have anti-inflammatory effects and to improve glucose metabolism.
Advantages and Limitations for Lab Experiments
One advantage of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist is that it has been found to have a good safety profile in animal studies. However, one limitation is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. In addition, the synthesis of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist is complex and may be difficult to reproduce in large quantities.
Future Directions
There are several future directions for research on 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist. One area of interest is its potential use as a treatment for anxiety disorders, depression, and schizophrenia. Another area of interest is its potential use in the treatment of obesity and diabetes. Further research is also needed to determine the safety and efficacy of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist in humans, as well as to develop more efficient and scalable synthesis methods.
Synthesis Methods
The synthesis of 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist involves the reaction between 2-naphthylamine and ethyl 2-bromoacetate in the presence of potassium carbonate. The resulting product is then reacted with 2-(pyrimidin-5-yl)ethylamine to obtain the final product, 2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide.
Scientific Research Applications
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide antagonist has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anxiolytic, antidepressant, and antipsychotic effects, making it a potential treatment for anxiety disorders, depression, and schizophrenia. It has also been studied for its potential role in the treatment of obesity and diabetes.
properties
IUPAC Name |
2-naphthalen-1-yl-N-(2-pyrimidin-5-ylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c22-18(21-9-8-14-11-19-13-20-12-14)10-16-6-3-5-15-4-1-2-7-17(15)16/h1-7,11-13H,8-10H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GERFYWAGFOETCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CC(=O)NCCC3=CN=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(naphthalen-1-yl)-N-(2-(pyrimidin-5-yl)ethyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)methyl)-6-hydroxy-7-methyl-2H-chromen-2-one](/img/structure/B2589689.png)
![8-methoxy-3-methyl-2-[(2-methylbenzyl)sulfanyl]-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2589690.png)
![2-(4-Chlorophenyl)-8-methyl-3-[({[3-(trifluoromethyl)benzoyl]oxy}imino)methyl]imidazo[1,2-a]pyridine](/img/structure/B2589691.png)
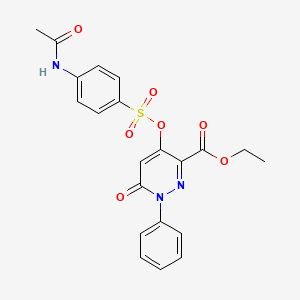
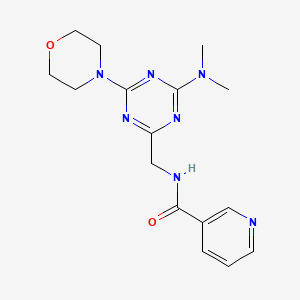
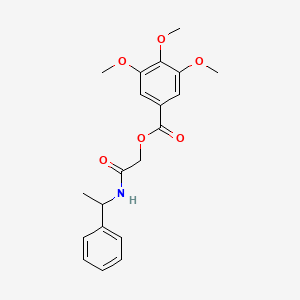
![N-benzo[e][1,3]benzothiazol-2-yl-2-phenylquinoline-4-carboxamide](/img/structure/B2589697.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-(pyridin-2-ylmethyl)piperidine-2-carboxamide](/img/structure/B2589699.png)
![tert-butyl 2-[(4-ethyl-8-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2589700.png)
![2-Imidazo[1,2-a]pyridin-8-ylethanamine](/img/structure/B2589701.png)


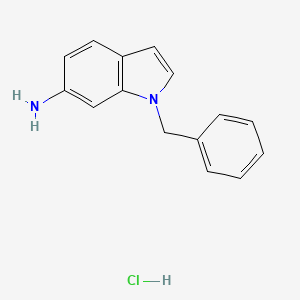
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2589712.png)